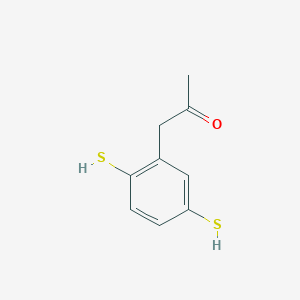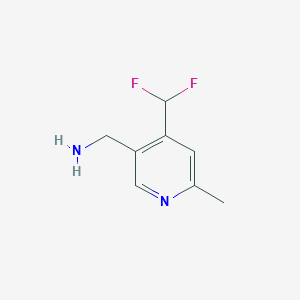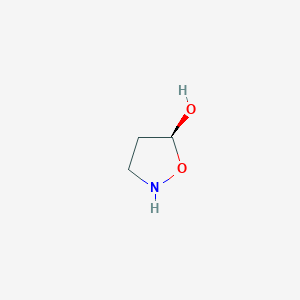
(S)-isoxazolidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-isoxazolidin-5-ol is a chiral compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The (S)-isomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-isoxazolidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-isoxazolidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrogen-oxygen bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of isoxazolidin-5-one.
Reduction: Formation of isoxazolidine.
Substitution: Formation of various substituted isoxazolidines depending on the substituent introduced.
Applications De Recherche Scientifique
(S)-isoxazolidin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its chiral nature, which can lead to specific interactions with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-isoxazolidin-5-ol involves its interaction with specific molecular targets. The hydroxyl group and the nitrogen atom can form hydrogen bonds with biological molecules, influencing their activity. The chiral nature of the compound allows it to interact selectively with enzymes and receptors, potentially leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolidin-3-ol: Another isoxazolidine derivative with a hydroxyl group at a different position.
Isoxazolidin-4-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(S)-isoxazolidin-5-ol is unique due to its specific chiral configuration and the presence of a hydroxyl group at the 5-position. This configuration can lead to distinct chemical reactivity and biological activity compared to other isoxazolidine derivatives.
Propriétés
Formule moléculaire |
C3H7NO2 |
|---|---|
Poids moléculaire |
89.09 g/mol |
Nom IUPAC |
(5S)-1,2-oxazolidin-5-ol |
InChI |
InChI=1S/C3H7NO2/c5-3-1-2-4-6-3/h3-5H,1-2H2/t3-/m0/s1 |
Clé InChI |
JYILCGUFTJZKGO-VKHMYHEASA-N |
SMILES isomérique |
C1CNO[C@@H]1O |
SMILES canonique |
C1CNOC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
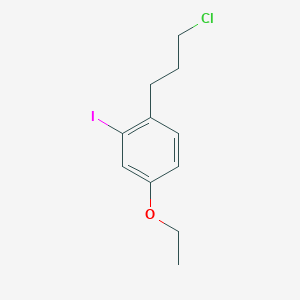
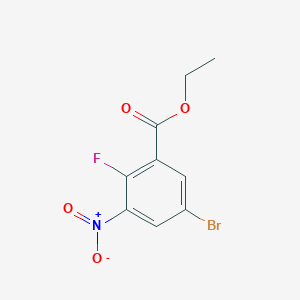
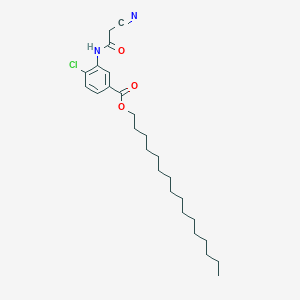


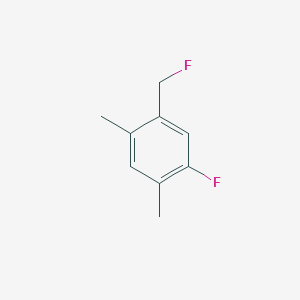

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)

